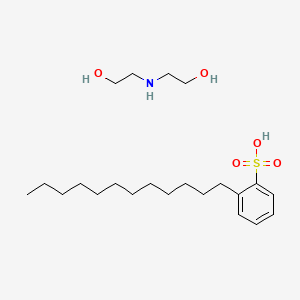

Monoethanolamine dodecylbenzenesulfonate

Description

Properties

Molecular Formula |

C22H41NO5S |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

2-dodecylbenzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C18H30O3S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;6-3-1-5-2-4-7/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5-7H,1-4H2 |

InChI Key |

HXDXZZNFARDZLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Dodecylbenzene

Dodecylbenzene is reacted with sulfur trioxide (SO₃) in a continuous reactor, typically a falling film reactor , to produce dodecylbenzenesulfonic acid (DBSA). Key parameters include:

Neutralization with Monoethanolamine

The generated DBSA is neutralized with monoethanolamine (MEA) under controlled conditions:

- Temperature : 30–50°C to avoid thermal degradation.

- Solvent : Methanol or water is used to facilitate mixing and control viscosity.

- Stoichiometry : MEA is added stoichiometrically to achieve a pH of 7.5–8.0, ensuring complete salt formation.

Example Protocol (Adapted from):

- React 1 mol dodecylbenzene with 1.1 mol SO₃ in a falling film reactor at 45°C.

- Age the sulfonic acid for 45 minutes.

- Neutralize with 1 mol monoethanolamine in methanol at 40°C.

- Remove solvents under reduced pressure to yield the final product (purity: 95–98%).

In Situ Formation in Surfactant Formulations

This compound is often synthesized in situ during the production of detergent formulations. This method integrates synthesis with product manufacturing:

Process Overview

- Step 1 : A homogeneous solution of non-ionic surfactant (e.g., polyoxyethylene-polyoxypropylene glycol) and monoethanolamine is prepared.

- Step 2 : Dodecylbenzenesulfonic acid is gradually added to the solution under agitation.

- Step 3 : The mixture is maintained below 50°C to prevent volatilization of monoethanolamine.

Key Advantages :

- Eliminates isolation steps, reducing production costs.

- Enhances compatibility with other surfactants in final products.

Purification and Quality Control

Post-synthesis purification is critical to remove impurities such as unreacted DBSA, residual solvents, and inorganic salts (e.g., Na₂SO₄).

Sodium Sulfate Removal

Analytical Methods

- High-performance liquid chromatography (HPLC) : Quantifies active surfactant content.

- Two-phase titration : Measures anionic surfactant concentration.

- Karl Fischer titration : Determines residual water content.

Comparative Analysis of Methods

Industrial-Scale Considerations

- Continuous vs. Batch Processes : Falling film reactors enable continuous sulfonation, reducing production time by 30% compared to batch methods.

- Environmental Impact : Methanol recovery systems are mandated to reduce VOC emissions.

- Cost Drivers : Raw material costs (SO₃, MEA) account for 70% of total expenses.

Challenges and Innovations

Chemical Reactions Analysis

Monoethanolamine dodecylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce corresponding alcohols .

Scientific Research Applications

Cleaning Agents

Monoethanolamine dodecylbenzenesulfonate is frequently utilized in cleaning and washing agents. It can be found in concentrations up to 60% in various formulations. Its ability to reduce surface tension allows for better penetration and removal of dirt and grease from surfaces.

Case Study: Household Cleaning Products

A study investigating the formulation of household cleaning products highlighted the effectiveness of this compound as a primary surfactant. The product demonstrated superior cleaning performance compared to traditional surfactants, leading to its adoption in several commercial cleaning products .

| Product Type | Concentration (%) | Functionality |

|---|---|---|

| All-purpose cleaners | 5-10 | Surfactant |

| Dishwashing liquids | 3-8 | Grease removal |

| Laundry detergents | 10-15 | Stain removal |

Personal Care Products

In the cosmetics industry, this compound serves as an emulsifying agent and surfactant in formulations such as shampoos, conditioners, and skin cleansers. Its mildness makes it suitable for use on sensitive skin.

Case Study: Shampoo Formulation

A formulation study focused on developing a sulfate-free shampoo revealed that incorporating this compound resulted in a product that provided excellent foaming properties while being gentle on the hair and scalp. Consumer testing indicated high satisfaction rates regarding cleansing efficiency without irritation .

| Product Category | Typical Use | Concentration Range (%) |

|---|---|---|

| Shampoos | Cleansing | 0.5 - 5 |

| Conditioners | Emulsification | 0.1 - 2 |

| Facial cleansers | Surfactant | 1 - 3 |

Industrial Applications

This compound is also employed in industrial settings, particularly as a wetting agent and dispersant in textile dyeing processes. Its ability to enhance dye uptake leads to more vibrant colors and improved fabric quality.

Case Study: Textile Dyeing

Research conducted on textile dyeing processes indicated that using this compound significantly improved dye penetration into fibers compared to standard wetting agents. This resulted in deeper shades and reduced water usage during the dyeing process .

| Application | Effectiveness | Benefits |

|---|---|---|

| Textile dyeing | Enhanced dye uptake | Vibrant colors, reduced water use |

Agricultural Uses

The compound has been explored for use as an active ingredient in antimicrobial formulations for agricultural applications, particularly in washing fruits and vegetables. It functions by disrupting microbial membranes, thus enhancing food safety.

Case Study: Antimicrobial Wash

A study assessing the efficacy of this compound in fruit washes demonstrated its ability to reduce microbial load significantly. The application involved immersing produce in a solution containing the compound for at least ninety seconds before rinsing .

| Application Area | Target Microorganisms | Efficacy Rate (%) |

|---|---|---|

| Fruit and vegetable wash | E.coli, Salmonella | Up to 99% reduction |

Mechanism of Action

The mechanism of action of monoethanolamine dodecylbenzenesulfonate involves its ability to reduce surface tension and form micelles, which encapsulate and solubilize hydrophobic substances . This property makes it an effective surfactant for cleaning and emulsifying applications. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to the disruption of hydrophobic interactions and the stabilization of emulsions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The performance and applications of dodecylbenzenesulfonate derivatives vary significantly depending on the counterion. Below is a detailed comparison:

Table 1: Key Properties of Dodecylbenzenesulfonate Derivatives

Key Differences and Research Findings

Solubility and pH Compatibility: Monoethanolamine and triethanolamine salts exhibit superior solubility in both water and organic solvents compared to sodium or calcium salts, making them ideal for formulations requiring pH stability (e.g., alkaline cleaning solutions) . Sodium dodecylbenzenesulfonate (SDBS) is highly water-soluble but less effective in non-polar solvents, limiting its use in oil-based systems .

Foaming and Detergency: this compound generates stable foam, advantageous in household cleaners, whereas SDBS is preferred in low-foaming industrial detergents . Triethanolamine derivatives are often combined with nonionic surfactants to enhance emulsification in heavy-duty formulations .

Ethanolamine-based salts generally have lower volatility and irritation risks compared to sodium salts, which can form corrosive alkaline solutions at high concentrations .

Emerging Applications: SDBS is utilized in environmental chemistry for co-precipitation of organic contaminants, leveraging its anionic charge to adsorb onto mineral surfaces . Calcium dodecylbenzenesulfonate is incorporated into herbicide compositions for its stability in non-aqueous solvents like n-butanol .

Biological Activity

Monoethanolamine dodecylbenzenesulfonate (MEDBS) is a surfactant commonly used in cleaning products and cosmetics. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article reviews the available literature on the biological activity of MEDBS, focusing on its toxicological effects, metabolic pathways, and potential health risks.

Chemical Structure:

- IUPAC Name: 2-aminoethanol dodecylbenzenesulfonate

- CAS Number: 26836-07-7

- Molecular Formula: C_18H_29NO_3S

MEDBS is derived from the sulfonation of dodecylbenzene, followed by the reaction with monoethanolamine. This compound exhibits amphiphilic properties, making it effective as a surfactant.

Acute Toxicity

The acute toxicity of MEDBS has been studied through various animal models. The oral LD50 (lethal dose for 50% of the population) for sodium dodecylbenzenesulfonate (SDBS), a related compound, was reported to be approximately 1.26 g/kg in rats, indicating moderate toxicity .

Chronic Exposure

Long-term exposure studies indicate that repeated doses of dodecylbenzenesulfonate salts do not exhibit significant systemic toxicity. In dermal and oral tests, no systemic toxicities were observed at typical exposure levels . However, there are indications of potential irritative effects on skin and eyes, especially at higher concentrations .

Metabolism and Excretion

Studies have shown that MEDBS is primarily excreted through urine and feces. For example, in a study involving male rats fed SDBS daily for five weeks, approximately 81.8% of the compound was excreted, with 52.4% in feces and 29.4% in urine . This suggests efficient metabolism and clearance from the body.

Case Study: Effects on Aquatic Life

A notable study examined the effects of SDBS on zebrafish (Danio rerio). Adult male zebrafish were exposed to varying concentrations (0.25 mg/L and 0.5 mg/L) over a period of 96 hours. The findings revealed significant histopathological changes in gill tissues, including alterations in mucous and chloride cell populations, as well as oxidative stress indicated by decreased superoxide dismutase (SOD) activity at higher concentrations .

Table 1: Summary of Biological Effects on Zebrafish

| Concentration (mg/L) | SOD Activity Change | Mucous Cell Increase | Hematological Changes |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 0.25 | No significant change | Increased | Minor changes |

| 0.5 | Decreased | Increased | Neutrophilia |

Human Health Implications

The potential health risks associated with MEDBS exposure have been evaluated in various contexts. The Cosmetic Ingredient Review indicates that while short-term use in cosmetics is generally safe, prolonged exposure should be approached cautiously due to possible irritative effects and systemic absorption concerns .

Q & A

Q. What are the optimal methods for synthesizing high-purity MEA-DBS, and how can reaction parameters be controlled to minimize by-products?

MEA-DBS is synthesized via salt formation between dodecylbenzenesulfonic acid and monoethanolamine. Key parameters include:

- Stoichiometric ratios : Ensure a 1:1 molar ratio to avoid excess reactants, which may lead to diethanolamine contamination .

- Temperature control : Maintain temperatures below 50°C to prevent thermal degradation of sulfonic acid .

- Purification : Use recrystallization in ethanol-water mixtures to remove unreacted components and by-products . Characterization via gas chromatography (GC) or nuclear magnetic resonance (NMR) is recommended to verify purity .

Q. Which analytical techniques are most effective for characterizing MEA-DBS and assessing its purity in research settings?

- Gas Chromatography (GC) : Detects volatile impurities like residual ethanolamines (e.g., diethanolamine) with a sensitivity threshold of 0.01% .

- NMR Spectroscopy : Confirms molecular structure and quantifies proton environments, particularly useful for identifying sulfonate group interactions .

- pH Testing : Aqueous solutions of MEA-DBS typically exhibit a pH of 6.5–8.5; deviations may indicate acidic or alkaline impurities .

- Heavy Metal Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with safety thresholds (e.g., ≤20 mg/kg Pb) .

Q. What are the standard applications of MEA-DBS in laboratory research, and how does its surfactant behavior compare to other anionic surfactants?

MEA-DBS is used as:

- Emulsifier : Stabilizes oil-water interfaces in emulsion polymerization studies.

- Solubilizing agent : Enhances dissolution of hydrophobic compounds in aqueous media. Compared to sodium dodecylbenzenesulfonate (Na-DBS), MEA-DBS exhibits lower critical micelle concentration (CMC) due to its ethanolamine counterion, improving micelle stability in neutral pH conditions .

Q. What safety protocols should be implemented for handling MEA-DBS in laboratory environments?

- Exposure Controls : Use fume hoods and personal protective equipment (PPE) to limit inhalation and skin contact .

- Medical Monitoring : Baseline health assessments for researchers handling MEA-DBS, focusing on respiratory and dermal health .

- Waste Disposal : Neutralize acidic residues before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data caused by impurities in commercially sourced MEA-DBS?

- Source Verification : Request certificates of analysis (CoA) from suppliers to confirm purity (>95% by GC) .

- In-House Purification : Implement column chromatography or solvent extraction to remove diethanolamine and alkylbenzene sulfonate isomers .

- Cross-Validation : Compare results with synthetically prepared MEA-DBS to isolate impurity-related effects .

Q. What experimental strategies can elucidate the surfactant behavior of MEA-DBS in non-aqueous or ionic liquid systems?

- Solvent Screening : Test MEA-DBS in ionic liquids (e.g., imidazolium-based) to study micelle formation via dynamic light scattering (DLS) .

- Thermodynamic Analysis : Measure CMC and aggregation number using isothermal titration calorimetry (ITC) in mixed solvent systems .

Q. How does the toxicity profile of MEA-DBS influence experimental design in long-term biological studies?

- Dose-Response Studies : Establish no-observed-adverse-effect levels (NOAEL) using in vitro models (e.g., human keratinocyte assays) before in vivo testing .

- Environmental Impact : Assess biodegradability via OECD 301F tests to ensure compliance with green chemistry principles .

Q. What methodologies can resolve challenges in studying MEA-DBS interactions with cationic surfactants or polymers?

- Zeta Potential Measurements : Quantify charge neutralization points in MEA-DBS/cetyltrimethylammonium bromide (CTAB) mixtures .

- Small-Angle X-ray Scattering (SAXS) : Analyze structural changes in micellar aggregates during co-surfactant incorporation .

Q. How can researchers mitigate environmental risks when scaling up MEA-DBS synthesis for pilot studies?

Q. What advanced spectroscopic techniques are suitable for probing the interfacial activity of MEA-DBS in heterogeneous systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.